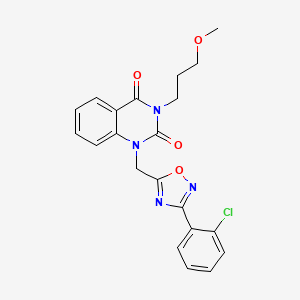

3-(5-溴噻吩-2-基)-1-苯并呋喃-5-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(5-Bromothiophen-2-yl)benzaldehyde” is a compound with a molecular weight of 267.15 . It’s a solid at room temperature and is typically stored at 2-8°C .

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For example, a chalcone derivative has been synthesized by Claisen-Schmidt condensation reaction . Another compound, “3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2h,5h)-dione”, was synthesized via a domino one-pot two-component reaction .

Chemical Reactions Analysis

The chemical reactions of similar compounds often involve condensation reactions. For example, “3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2h,5h)-dione” was synthesized via a domino one-pot two-component reaction .

Physical And Chemical Properties Analysis

“3-(5-Bromothiophen-2-yl)benzaldehyde” is a solid at room temperature and is typically stored at 2-8°C .

科学研究应用

合成和生物制剂

化合物3-(5-溴噻吩-2-基)-1-苯并呋喃-5-醇已被用于合成各种生物制剂。例如,它已被用作合成3-[4-(1-苯并呋喃-2-基)-1,3-噻唑-2-基]-2-(4-芳基)-1,3-噻唑烷-4-酮衍生物的关键中间体。这些化合物已被表征并评估其抗菌和镇痛活性,展示了它在新药物制剂开发中的相关性 (Bhovi K. Venkatesh et al., 2010)。

晶体学和结构分析

还对与3-(5-溴噻吩-2-基)-1-苯并呋喃-5-醇相关的化合物的晶体结构进行了研究,例如4-溴-2-(5-溴噻吩-2-基)-1-[(5-溴噻吩-2-基)甲基]-5,6-二甲基-1H-苯并咪唑。研究包括旋转失序分析和相互作用评估,有助于理解分子结构和动态 (H. Geiger et al., 2014)。

生物活性化合物的合成

该化合物还在生物活性化合物的合成中起着关键作用,例如5-HT血清素受体激动剂。这展示了它在药物化学领域的重要性,强调了其合成各种生物活性分子的潜力 (S. Porcu等,2018)。

抗增殖潜力

对1-苯并呋喃衍生物的研究,如2-(1-苯并呋喃-2-基)-4-(5-苯基-4H-1,2,4-三唑-3-基)喹啉,已表明其对癌细胞具有抗增殖潜力,突显了这类化合物在癌症研究中的相关性 (S. Santoshkumar et al., 2016)。

光谱分析

对类似(5-溴苯并呋喃-3-基)-乙酸肼的化合物进行了广泛的光谱研究(FT-IR,FT-Raman,NMR,UV-Vis),为分子特性和相互作用提供了见解 (S. S. Khemalapure et al., 2019)。

绿色化学

已应用绿色化学方法合成相关化合物,例如2-芳基-5-(苯并呋喃-2-基)噻唑并[3,2-b][1,2,4]三唑,强调了在化学合成中可持续实践的重要性 (K. Jakhar et al., 2012)。

光物理性质

对3-溴-2H-香豆素转化为3-(苯并呋喃-2-基)-2H-香豆素的研究,包括光物理性质研究,显示了这些化合物在材料科学中的实用性,特别是在发光应用中 (G. Galvani et al., 2017)。

安全和危害

作用机制

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The compound might be involved in the synthesis of [1,2,4]triazolo[4,3-c]quinazolines, which are valuable intermediates for biologically active compounds .

Result of Action

Compounds with similar structures have shown moderate activities against antimicrobial strains .

属性

IUPAC Name |

3-(5-bromothiophen-2-yl)-1-benzofuran-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrO2S/c13-12-4-3-11(16-12)9-6-15-10-2-1-7(14)5-8(9)10/h1-6,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQJMIGHDUOLIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CO2)C3=CC=C(S3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2400654.png)

![5-(hydroxymethyl)-3-(5-((4-isopropylphenyl)amino)-1,3,4-thiadiazol-2-yl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2400656.png)

![N-methyl-N-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B2400658.png)

![methyl 3-(3-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2400660.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2400670.png)

![2-Methoxyethyl 6-bromo-5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2400675.png)